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Compound of Interest

Compound Name: 4-Cyclopropyl-2-methylaniline
CAS No.: 1202161-11-2
Cat. No.: B1528671
Get Quote
. J

Executive Summary

4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) is a high-value "privileged structure"
intermediate used extensively in the discovery of small molecule inhibitors for oncology and
immunology. Its structural utility lies in the synergistic combination of the 4-cyclopropyl group (a
metabolically stable, rigid lipophilic anchor) and the 2-methyl group (a steric handle that
induces atropisomerism or non-planar conformations).

This guide details the compound's application in designing RORy modulators and Type I
Kinase Inhibitors, supported by validated synthesis protocols and physicochemical data.

Structural Logic & Medicinal Chemistry Utility[1]

The efficacy of 4-Cyclopropyl-2-methylaniline stems from its ability to solve specific binding
and property challenges in drug design.

The "Magic Methyl" Effect (Ortho-Substitution)
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The methyl group at the ortho position (C2) is not merely a hydrophobic filler. It serves a critical
conformational role:

» Torsional Strain: It introduces steric clash with the carbonyl or aromatic ring attached to the
aniline nitrogen (after coupling). This forces the molecule into a twisted conformation,
breaking planarity.

o Solubility & Selectivity: This twist disrupts crystal packing energy (improving solubility) and
often improves selectivity by preventing binding to flat, intercalating off-targets.

The Cyclopropyl Bioisostere (Para-Substitution)

The cyclopropyl group at the para position (C4) acts as a superior bioisostere to isopropyl or
tert-butyl groups:

o Metabolic Stability: Unlike an isopropyl group, which possesses a reactive benzylic hydrogen
susceptible to rapid CYP450 oxidation, the cyclopropyl ring is significantly more resistant to
oxidative metabolism.

o Electronic Character: The cyclopropyl ring has patrtial

-character (Walsh orbitals), allowing it to engage in unigue cation-

or hydrophobic interactions within the target pocket.

Physicochemical Profile
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Property Value Significance

Molecular Formula C1oH13N Compact scaffold

High ligand efficiency (LE)

Molecular Weight 147.22 g/mol )
potential
) Ideal lipophilicity for membrane
LogP (Predicted) ~2.7 N
permeability
N Weak base; neutral at
pKa (Aniline) ~4.5 ) ]
physiological pH
Handle for Urea/Amide
H-Bond Donors 2 (NH2)

formation

Key Therapeutic Applications[1]
RORYy Inverse Agonists (Autoimmune Disease)

The Retinoic Acid Receptor-related Orphan Receptor gamma (RORYy) is a master regulator of
Th17 cell differentiation.

e Mechanism: Inverse agonists bind to the Ligand Binding Domain (LBD) of RORYy,
destabilizing the active helix 12 (H12) conformation.

» Role of Scaffold: The 4-cyclopropyl-2-methylphenyl moiety is frequently employed as the
"tail" group. The cyclopropyl group deeply penetrates the hydrophobic pocket (P2) of the
LBD, while the 2-methyl group locks the orientation of the linker, maximizing potency.

» Reference: Patent CN108026039A identifies this specific aniline as a key intermediate for
novel carbocyclic RORy modulators [1].

Type Il Kinase Inhibitors (Oncology)

In kinase drug discovery (e.g., p38 MAP Kinase, B-Raf, VEGFR), inhibitors often target the
inactive "DFG-out" conformation (Type Il inhibition).

e Mechanism: These inhibitors use a urea or amide linker to bind to the hinge region and a
hydrophobic tail to occupy the allosteric pocket exposed by the DFG flip.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528671?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Role of Scaffold: 4-Cyclopropyl-2-methylaniline is converted into a diaryl urea. The aniline
nitrogen reacts to form the urea (hydrogen bonding to Glu/Asp residues), while the
cyclopropyl-phenyl group fills the allosteric hydrophobic back-pocket.

Visual Workflows (Graphviz)
SAR Logic: Why this Scaffold?

2-Methyl Group Induces Torsional Twist
P (Steric Handle) (Breaks Planarity)

4-Cyclopropyl-2-methylaniline

4-Cyclopropyl Group Blocks CYP450 Oxidation
(Lipophilic Anchor) (vs. Isopropyl)

High Potency &
Metabolic Stability

Fills Hydrophobic
Allosteric Pocket

Click to download full resolution via product page

Caption: Structural-Activity Relationship (SAR) rationale for the 4-cyclopropyl-2-methylaniline
scaffold.

Experimental Protocols
Protocol A: Synthesis of 4-Cyclopropyl-2-methylaniline

Objective: Synthesize the target aniline from commercially available 4-bromo-2-methylaniline
via Suzuki-Miyaura coupling. Scale: 1.0 gram scale (scalable to kg).

Reagents:

e Substrate: 4-Bromo-2-methylaniline (1.0 eq, 5.4 mmol)

o Coupling Partner: Cyclopropylboronic acid (1.3 eq, 7.0 mmol)

e Catalyst: Pd(OACc)2 (5 mol%) + Tricyclohexylphosphine (PCys) (10 mol%)[1]

o Note: Pd(dppf)Clz is a robust alternative.
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Base: K3POa (3.0 eq, dissolved in minimal water)

Solvent: Toluene/Water (20:1 v/v)

Step-by-Step Procedure:

Setup: In a dry 3-neck round-bottom flask equipped with a condenser and argon inlet, charge
4-bromo-2-methylaniline (1.0 g) and cyclopropylboronic acid (0.60 g).

Solvent Addition: Add Toluene (15 mL) and degas the solution by bubbling Argon for 10
minutes.

Catalyst Addition: Add Pd(OAc)z (60 mg) and PCys (150 mg). Stir for 5 minutes until the
catalyst is dispersed.

Base Addition: Add the aqueous KsPOa solution (3.4 g in 2 mL Hz20).

Reaction: Heat the mixture to 100°C (Reflux) under Argon for 12—16 hours. Monitor by LC-
MS for the disappearance of the bromide (m/z 186/188) and appearance of product (m/z 148
[M+H]*).

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2
x 20 mL) followed by brine. Dry organic layer over Na2SOa.

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiOz,
Hexanes/EtOAc gradient 9:1 to 4:1).

Yield: Expect 75-85% yield as a pale yellow/brown oil.

Protocol B: Synthesis of Urea-Linked Kinase Inhibitor
(Example)

Objective: Couple the aniline to an isocyanate to form a Type Il Kinase Inhibitor motif.

Step-by-Step Procedure:

Activation: Dissolve the heterocyclic amine partner (e.g., an amino-pyridine or amino-
pyrazole) in anhydrous THF. Add CDI (Carbonyldiimidazole) (1.2 eq) and stir at 60°C for 2
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hours to form the reactive acyl-imidazole intermediate.
e Coupling: Add 4-Cyclopropyl-2-methylaniline (1.0 eq) directly to the reaction mixture.
o Completion: Stir at 60°C for an additional 4—6 hours.

« |solation: The urea product often precipitates upon cooling or addition of water. Filter and
wash with ether.

Synthesis Workflow Diagram

Gtart: 4-Brom0-2-methylani|ine)

Add: Cyclopropylboronic acid
Pd(OAc)2 / PCy3
K3PO4 / Toluene / H20

Reflux @ 100°C (12-16h)
Suzuki-Miyaura Coupling
LC-MS Check:
Target m/z 148 [M+H]+

:

Workup & Flash Chromatography
(Hexanes/EtOAcC)

Product: 4-Cyclopropyl-2-methylaniline
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Caption: Step-by-step synthesis workflow for generating the aniline intermediate.
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Safety & Handling

« Toxicity: Anilines are generally toxic by inhalation, ingestion, and skin absorption. They may
cause methemoglobinemia.

» Handling: Always handle in a fume hood wearing nitrile gloves and safety glasses.

o Storage: Store under inert gas (Argon/Nitrogen) at 2—8°C to prevent oxidation (darkening of
color).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Application Note: 4-Cyclopropyl-2-
methylaniline in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


http://accelachem.com/cn/productview_goodsid_215526_goodscode_SY199708.html
https://patents.google.com/patent/CN108026039A/zh
https://patents.google.com/patent/CN108026039A/zh
https://www.bldpharm.com/products/1202161-11-2.html
https://pubchemlite.lcsb.uni.lu/compounds?query=C10H13N&sort_by=&order=desc&page=3
https://www.benchchem.com/product/b1528671/docs#technical-application-note-4-cyclopropyl-2-methylaniline-in-medicinal-chemistry
https://www.benchchem.com/product/b1528671/docs#technical-application-note-4-cyclopropyl-2-methylaniline-in-medicinal-chemistry
https://www.benchchem.com/product/b1528671/docs#technical-application-note-4-cyclopropyl-2-methylaniline-in-medicinal-chemistry
https://www.benchchem.com/product/b1528671/docs#technical-application-note-4-cyclopropyl-2-methylaniline-in-medicinal-chemistry
https://www.benchchem.com/product/b1528671?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528671?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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